Pyridazin-4-yl-L-alanine

Description

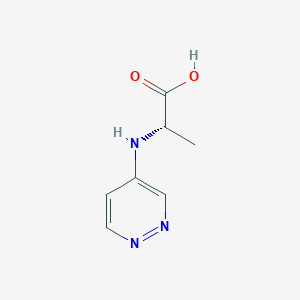

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(pyridazin-4-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5(7(11)12)10-6-2-3-8-9-4-6/h2-5H,1H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSKXHCASFHOA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization Techniques for Pyridazin 4 Yl L Alanine Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of newly synthesized Pyridazin-4-yl-L-alanine derivatives. These methods probe the interaction of molecules with electromagnetic radiation to provide a unique "fingerprint" based on their atomic composition and bond arrangement.

The IR spectrum would be expected to show characteristic absorption bands for the amino acid moiety, such as N-H stretching and bending vibrations, and the strong carbonyl (C=O) stretch of the carboxylic acid group. acs.org The pyridazine (B1198779) ring would exhibit its own set of characteristic vibrations, including C-H stretching from the aromatic ring and ring stretching modes. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing clear signals for the C-C and C=C bonds within the pyridazine ring skeleton. nih.govnih.gov By comparing the experimental spectra to those of known amino acids and pyridazine compounds, a detailed structural confirmation can be achieved. acs.orgbohrium.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | IR, Raman |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | IR |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1760 | IR, Raman |

| Aromatic Ring (C=C/C=N) | Ring Stretching | 1450 - 1650 | IR, Raman |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 | IR, Raman |

Chromatographic and Separation Techniques

Chromatography is essential for purifying this compound derivatives and, critically, for assessing their enantiomeric purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

The biological activity of chiral molecules like amino acids is often dependent on their specific stereochemistry. researchgate.net Therefore, verifying the enantiomeric purity of this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. nih.govnih.govnih.gov

CSPs are designed to interact differently with the L- and D-enantiomers, leading to different retention times and thus, separation. sigmaaldrich.com For amino acid analysis, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and cyclodextrin-based columns are particularly effective. sigmaaldrich.commdpi.com The separation is achieved by passing a solution of the analyte through the column, and the enantiomers are resolved based on the transient diastereomeric complexes they form with the chiral selector of the stationary phase. The therapeutic efficacy and quality of synthetic peptides depend heavily on the enantiomeric purity of their constituent amino acids. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Methanol/Water/Acetic Acid | UV, Mass Spectrometry (MS) |

| Polysaccharide-based | Chiralcel OJ, Chiralcel OF | Hexane/Isopropanol/Ethanol | UV |

| Crown Ether | Crownpak CR(+) | Aqueous Perchloric Acid | UV, Fluorescence |

| Cyclodextrin-based | CYCLOBOND I | Acetonitrile/Triethylammonium Acetate Buffer | UV, MS |

Advanced Analytical Methodologies for Detection and Quantification

Beyond structural confirmation and purity assessment, it is often necessary to detect and quantify this compound derivatives in complex biological or environmental matrices. mdpi.comacs.org This requires highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of amino acids and their derivatives in complex samples. thermofisher.comuts.edu.au This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The analyte is first separated from other matrix components chromatographically, then ionized and fragmented in the mass spectrometer. By monitoring a specific fragmentation pattern (a "transition") unique to the target molecule, highly accurate quantification can be achieved, even at very low concentrations. thermofisher.com

Isotope labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. wikipedia.orgnih.gov This involves synthesizing this compound with one or more atoms replaced by their stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H). wikipedia.orgdeepdyve.comisotope.com

The isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by techniques like mass spectrometry (due to the mass difference) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org By introducing the labeled compound into a biological system or chemical reaction and analyzing the products, researchers can precisely track the path of the labeled atoms. nih.govnih.gov This provides definitive insights into biosynthetic pathways, metabolic conversion, or the step-by-step mechanism of a chemical transformation involving this compound. nih.govnih.gov For example, site-specific isotope labeling can be used to incorporate a labeled amino acid at a specific position within a larger polypeptide chain for structural analysis. researchgate.net

| Isotope | Natural Abundance (%) | Property for Detection | Application in Mechanistic Studies |

|---|---|---|---|

| ²H (Deuterium) | 0.015 | Mass (MS), NMR | Tracing hydrogen atoms, kinetic isotope effect studies |

| ¹³C | 1.1 | Mass (MS), NMR | Tracing the carbon skeleton of the molecule |

| ¹⁵N | 0.37 | Mass (MS), NMR | Following the fate of the amino group |

| ¹⁸O | 0.20 | Mass (MS) | Investigating reactions involving the carboxyl group |

Enzymatic and Molecular Interactions of Pyridazin 4 Yl L Alanine Analogs

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory activity of pyridazinyl analogs has been evaluated against several enzymes, revealing different modes of action, including competitive, non-competitive, and uncompetitive inhibition. These studies are crucial for elucidating the mechanisms by which these compounds exert their effects and for designing more potent and selective inhibitors.

Competitive inhibition occurs when an inhibitor molecule, which is structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. This type of inhibition is reversible and can be overcome by increasing the substrate concentration.

Studies on analogs of L-alanine have demonstrated competitive inhibition for enzymes such as 8-amino-7-oxopelargonate synthase, which is involved in biotin biosynthesis. In one such study, D-alanine, the enantiomer of the enzyme's natural substrate L-alanine, was found to be a competitive inhibitor with a Ki of 0.59 mM. The inhibition constant being lower than the Km for L-alanine suggests a higher affinity of the inhibitor for the active site in this particular case nih.gov.

Furthermore, research into novel ATP-competitive inhibitors of bacterial D-Alanine:D-Alanine ligase (Ddl) has identified 6-arylpyrido[2,3-d]pyrimidine-based compounds as effective inhibitors. Kinetic analysis confirmed that these compounds compete with the enzyme's substrate, ATP, for binding to the active site plos.org. While not direct analogs of Pyridazin-4-yl-L-alanine, these findings highlight the potential for pyridazine-containing scaffolds to act as competitive inhibitors.

| Compound Class | Target Enzyme | Inhibition Type | Key Findings |

| L-alanine analogs (e.g., D-alanine) | 8-amino-7-oxopelargonate synthase | Competitive | D-alanine showed competitive inhibition with a Ki of 0.59 mM nih.gov. |

| 6-Arylpyrido[2,3-d]pyrimidines | D-Alanine:D-Alanine ligase (Ddl) | ATP-Competitive | These compounds compete with ATP for binding to the enzyme's active site plos.org. |

Non-competitive inhibition is characterized by the inhibitor binding to an allosteric site on the enzyme, which is a site other than the active site. This binding event causes a conformational change in the enzyme that reduces its catalytic activity, but it does not affect substrate binding. In this modality, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity wikipedia.orgnih.gov.

In contrast, uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing jackwestin.com.

While specific examples of non-competitive or uncompetitive inhibition by direct analogs of this compound are not extensively documented in the provided literature, the general principles of these inhibition modalities are well-established. For instance, in metabolic pathways, feedback inhibition often occurs through non-competitive mechanisms. An example is the inhibition of pyruvate kinase by alanine (B10760859) and ATP, which act as non-competitive inhibitors to regulate glycolysis nih.gov. This demonstrates that an L-alanine moiety can be involved in non-competitive inhibition.

The specificity and selectivity of an inhibitor for its target enzyme over other enzymes are critical for its therapeutic potential, as off-target effects can lead to adverse reactions.

A study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides demonstrated significant selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The methanesulfonate and ethanesulfonate pyridazine (B1198779) derivatives (compounds 7a and 7b ) exhibited the highest COX-2 selectivity indices of 208 and 210, respectively. These compounds were also found to be potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, suggesting a dual inhibitory action nih.gov.

The inhibitory activity and selectivity of these pyridazine derivatives against different human carbonic anhydrase (hCA) isoforms were also evaluated. The compounds showed varying degrees of inhibition against hCA I, hCA II, and hCA XII, with some derivatives exhibiting low nanomolar inhibition constants nih.gov.

Inhibition of COX Enzymes by Pyridazine Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| 7a | 10.4 | 0.05 | 208 |

| 7b | 12.6 | 0.06 | 210 |

Inhibition of Carbonic Anhydrase Isoforms by a Pyridazine Analog (Compound 3)

| Enzyme | KI (nM) |

| hCA I | 23.5 |

| hCA II | 106.4 |

| hCA XII | 5.3 |

Interactions with Specific Protein Targets and Receptors

Understanding the interactions of pyridazinyl analogs with their protein targets at a molecular level is essential for structure-based drug design and for optimizing their binding affinity and selectivity.

The pyridazine heterocycle plays a significant role in molecular recognition, primarily through hydrogen bonding interactions involving its nitrogen atoms. X-ray crystallography and molecular modeling studies have provided insights into these interactions nih.gov.

In a study of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as inhibitors of fatty acid binding protein 4 (FABP4), molecular docking was used to predict the binding modes of these ligands. The inhibitory activity was assessed by measuring the displacement of a fluorescent probe, indicating that the compounds bind to the same pocket as the probe mdpi.com.

The binding of pyridazine-containing compounds to viral proteins has also been characterized. For instance, an X-ray co-crystal structure of a pyridazine derivative with human rhinovirus 14 (HRV14) revealed that the compound binds in a lipophilic pocket. The pyridazine nitrogen atom was observed to engage in a hydrogen-bonding interaction with the protein via an intervening water molecule, and the pyridazine ring itself was involved in π-stacking with a tyrosine residue nih.gov.

The binding of pyridazinyl analogs to their target proteins can modulate enzymatic activity in various ways. As discussed in the enzyme inhibition section, these compounds can reduce the catalytic efficiency of enzymes through different mechanisms.

The study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides demonstrated that these compounds are multi-target anti-inflammatory agents, effectively inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes. The methanesulfonate and ethanesulfonate pyridazine derivatives, 7a and 7b , were particularly potent dual inhibitors of COX-2 and 5-LOX nih.gov.

Incorporation into Peptides and Proteins

The integration of non-canonical amino acids (ncAAs) like this compound into peptides and proteins is a pivotal strategy in chemical biology and drug discovery. This process can be achieved through two primary routes: biosynthetic methods that leverage the cellular protein synthesis machinery, and chemical methods, most notably Solid-Phase Peptide Synthesis (SPPS). The incorporation of this unique amino acid can impart novel structural and functional properties to the resulting molecules.

Genetic Encoding and Biosynthetic Incorporation of Non-Canonical Amino Acids

Expanding the genetic code to include ncAAs is a powerful technique for producing proteins with novel functions. mdpi.com This is primarily achieved by creating and utilizing orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. melnikovlab.com An orthogonal pair consists of a synthetase that exclusively aminoacylates its cognate tRNA with a specific ncAA, and a tRNA that is not recognized by any of the host cell's endogenous synthetases. nih.gov This ensures that the ncAA is incorporated into a growing polypeptide chain at a specific site without cross-reacting with the cell's natural translation system. mdpi.commelnikovlab.com

Several methods have been developed for the site-specific incorporation of ncAAs in both prokaryotic and eukaryotic expression systems:

Stop Codon Suppression: This is the most common method, where a stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA. mdpi.comnih.gov A suppressor tRNA with an anticodon that recognizes the UAG codon is introduced into the cell along with an orthogonal aaRS engineered to specifically charge this tRNA with the desired ncAA, such as this compound. nih.gov When the ribosome encounters the UAG codon in the mRNA sequence, the suppressor tRNA delivers the ncAA, allowing translation to continue rather than terminate. mdpi.com To improve the efficiency of this process, E. coli strains have been engineered where all genomic UAG codons are replaced with another stop codon (UAA), and the corresponding release factor (RF1) is deleted, eliminating competition at the repurposed codon. frontiersin.org

Frameshift Suppression: This approach uses quadruplet or quintuplet codons to direct the incorporation of an ncAA. mdpi.com This method involves a suppressor tRNA that can recognize a four-base codon, causing a ribosomal frameshift and allowing the ncAA to be inserted. azolifesciences.com

Orthogonal System Development: The success of these methods hinges on the orthogonality of the aaRS/tRNA pair. mdpi.com The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair, often sourced from archaea like Methanosarcina mazei, is a notable example of a naturally occurring orthogonal system that has been widely adapted for genetic code expansion. nih.govmdpi.com The PylRS does not recognize any of the 20 canonical amino acids, and its cognate tRNA is not aminoacylated by host synthetases, making it an excellent starting point for engineering new specificities for various ncAAs. nih.govmdpi.com Directed evolution and selection techniques are used to mutate the synthetase's active site to accept a specific ncAA. nih.gov

The table below summarizes the key strategies for the biosynthetic incorporation of non-canonical amino acids.

| Method | Description | Key Components | Codon Type |

| Stop Codon Suppression | Repurposes a natural stop codon (e.g., UAG) to encode an ncAA. mdpi.com | Orthogonal aaRS, suppressor tRNA, engineered mRNA. nih.gov | Triplet (e.g., UAG) |

| Synonymous Codon Compression | Reassigns a redundant codon for a canonical amino acid to an ncAA. | Orthogonal aaRS/tRNA pair, modified genome. | Triplet |

| Frameshift Suppression | Utilizes a multi-base codon (e.g., a quadruplet) to incorporate an ncAA. mdpi.com | Frameshift suppressor tRNA, engineered mRNA. azolifesciences.com | Quadruplet or Quintuplet |

| In Vitro Aminoacylation | ncAA is attached to a tRNA outside the cell, which is then used in a cell-free protein synthesis (CFPS) system. frontiersin.org | Pre-charged ncAA-tRNA, CFPS machinery. | Any |

While specific biosynthetic incorporation of this compound has not been extensively detailed in the reviewed literature, the established methodologies, particularly using evolved PylRS/tRNA pairs, provide a clear framework for its potential integration into proteins in vivo.

Solid-Phase Peptide Synthesis for Pyridazinyl-L-alanine Integration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the efficient and controlled assembly of peptide chains, including those containing ncAAs. beilstein-journals.orgluxembourg-bio.com The process involves building a peptide sequence step-by-step while the C-terminus is covalently anchored to an insoluble polymer resin. mdpi.com The most widely used method is the Fmoc/tBu strategy, which employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. luxembourg-bio.comresearchgate.net

The incorporation of this compound into a peptide sequence via SPPS follows the standard, cyclical procedure. The key requirement is the availability of the amino acid in its Fmoc-protected form, such as Fmoc-β-(pyridazin-4-yl)-L-alanine . aralezbio-store.com

The SPPS cycle for adding one amino acid, including this compound, consists of the following steps:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF), to expose a free amine. luxembourg-bio.com

Activation and Coupling: The next amino acid to be added (e.g., Fmoc-β-(pyridazin-4-yl)-L-alanine) has its carboxyl group activated by a coupling reagent. This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the preceding residue. beilstein-journals.org

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase method. luxembourg-bio.com

This cycle is repeated for each amino acid in the desired sequence. Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). researchgate.net

The table below outlines the fundamental steps of a single coupling cycle in Fmoc-based SPPS.

| Step | Procedure | Purpose |

| 1. Deprotection | The resin is treated with a base (e.g., 20% piperidine in DMF). luxembourg-bio.com | To remove the temporary Nα-Fmoc protecting group, exposing the amine for the next coupling reaction. |

| 2. Washing | The resin is washed with a solvent (e.g., DMF). | To remove the piperidine and byproducts. |

| 3. Activation & Coupling | The incoming Fmoc-amino acid is pre-activated and added to the resin. beilstein-journals.org | To form a new peptide bond between the activated carboxyl group and the free amine on the peptide chain. |

| 4. Washing | The resin is washed again with a solvent (e.g., DMF). luxembourg-bio.com | To remove excess activated amino acid and coupling reagents. |

The commercial availability of Fmoc-β-(pyridazin-4-yl)-L-alanine facilitates its direct use in automated peptide synthesizers, making it a readily accessible building block for creating novel peptide constructs. aralezbio-store.com

Structural and Functional Impact on Peptide and Protein Constructs

Replacing canonical amino acids with ncAAs like this compound can significantly alter the biophysical and pharmacological properties of peptides and proteins. The pyridyl group, an aromatic and hydrophilic bioisostere of the phenyl ring found in Phenylalanine, can introduce beneficial characteristics such as improved solubility, altered hydrogen bonding capabilities, and modified receptor interactions. nih.govresearchgate.net

A notable example of the impact of such a substitution comes from studies on glucagon analogs, where natural aromatic residues were replaced with the closely related 3- and 4-pyridyl-alanine (3-Pal and 4-Pal). nih.govresearchgate.net Glucagon is a peptide hormone with therapeutic potential that is hampered by its poor aqueous solubility and tendency to aggregate. nih.gov

Key findings from the incorporation of pyridyl-alanine into glucagon include:

Enhanced Aqueous Solubility: The incorporation of 4-pyridyl-alanine significantly improved the solubility of glucagon analogs at neutral pH. This is attributed to the hydrophilic nature of the pyridine ring compared to the more hydrophobic side chains of residues like Phenylalanine and Tyrosine. nih.gov

Improved Physical Stability: The pyridyl-alanine-containing analogs demonstrated greater resistance to fibrillation and physical aggregation, which is a major challenge for the medicinal use of native glucagon. researchgate.net

Maintained Biological Activity: Despite the structural modifications, the analogs retained their biological function. They demonstrated comparable pharmacology to the native hormone in stimulating cyclic AMP biosynthesis and in correcting insulin-induced hypoglycemia in animal models. nih.govresearchgate.net

These findings suggest that pyridyl-alanines, including this compound, can serve as versatile surrogates for natural aromatic amino acids to optimize the biophysical characteristics of peptide drug candidates without compromising their biological activity. nih.govresearchgate.net Similarly, the substitution of tryptophan with another ncAA, Azulenyl-Alanine, in an antimicrobial peptide preserved its antimicrobial function while reducing its toxicity to mammalian cells, demonstrating the potential of ncAAs to fine-tune peptide function. mdpi.comnih.gov

The table below summarizes the comparative effects of incorporating pyridyl-alanine into the glucagon peptide.

| Property | Native Glucagon | Pyridyl-Alanine Analog | Rationale for Change |

| Aqueous Solubility | Poor at neutral pH nih.gov | Markedly enhanced nih.govresearchgate.net | The pyridine ring is more hydrophilic than the phenyl or phenol side chains of Phe and Tyr. |

| Physical Stability | Prone to aggregation and fibrillation researchgate.net | Superior biophysical character nih.gov | Altered hydrophobic interactions reduce the tendency for self-assembly. |

| Biological Activity | Potent hormonal activity | Comparable pharmacology maintained nih.gov | The pyridyl group can mimic the steric and electronic properties of natural aromatic rings required for receptor binding. |

The strategic incorporation of this compound offers a promising avenue for modulating the structure and function of peptides, potentially leading to the development of therapeutics with improved drug-like properties.

Structure Activity Relationship Sar Studies of Pyridazin 4 Yl L Alanine Derivatives

Design Principles for Modulating Biological Activity

The foundational design of potent Pyridazin-4-yl-L-alanine derivatives has centered on mimicking the presentation of a critical carboxylic acid group, a feature essential for interaction with their biological targets. A key design principle involves the strategic functionalization of the phenylalanine scaffold with a pyridazinone ring, which serves as a versatile platform for introducing a variety of substituents to probe and optimize biological interactions. researchgate.netnih.gov

Initial design efforts focused on establishing the core structure, which typically includes an N-acylated phenylalanine analog linked to a pyridazinone moiety. The rationale behind this design is to present the key pharmacophoric elements in a conformationally constrained yet optimal orientation for receptor binding. The development of concise synthetic routes has been instrumental in enabling the systematic exploration of SAR, allowing for the modification of both the pyridazinone ring and the N-acyl phenylalanine portion of the molecule. researchgate.net

Furthermore, a critical aspect of the design strategy has been the incorporation of features to improve pharmacokinetic properties, such as oral bioavailability. This has led to the exploration of prodrug approaches, where esterification of the carboxylic acid moiety can enhance absorption and in vivo exposure to the active compound. researchgate.net

Correlating Structural Features with Enzymatic Potency and Selectivity

Through systematic structural modifications, researchers have been able to draw clear correlations between specific structural features and the resulting biological potency and selectivity. These studies have been particularly fruitful in the development of antagonists for α4β1 and α4β7 integrins, which are cell adhesion molecules involved in inflammatory processes.

A pivotal finding in these SAR studies is the crucial role of the carboxylic acid group on the phenylalanine portion of the molecule. Its presence is a fundamental requirement for high-affinity binding and potent biological activity. nih.gov The N-acyl group on the phenylalanine scaffold has also been shown to be a key determinant of potency. For instance, in the context of α4 integrin antagonists, specific amide, urea, and carbamate-based N-acyl groups have been shown to modulate not only the potency but also the selectivity profile of the compounds. researchgate.net

The following table summarizes the impact of different N-acyl groups on the selectivity of this compound derivatives as α4 integrin antagonists. researchgate.net

| N-Acyl Group | Selectivity Profile |

| Amide | Potent dual antagonists of α4β1 and α4β7 |

| Urea | Selective antagonists for α4β7 |

| Carbamate | Selective antagonists for α4β7 |

Impact of Substituent Modifications on Interaction Profiles

Delving deeper into the SAR, the modification of specific substituents has been shown to directly impact the interaction profiles of this compound derivatives with their biological targets. These modifications can influence binding affinity, selectivity, and pharmacokinetic properties.

On the N-acyl phenylalanine scaffold, the nature of the amide substituent is critical. The exploration of various aryl amides has demonstrated that electronic and steric factors play a significant role in determining the inhibitory activity. nih.gov For example, the introduction of different functional groups on an aryl amide can fine-tune the electronic properties and steric bulk, leading to optimized interactions within the binding pocket of the target protein.

Furthermore, alterations aimed at improving drug-like properties have been a key focus. The conversion of the essential carboxylic acid to various ester prodrugs has been investigated to enhance oral bioavailability. The choice of the ester group can influence the rate of hydrolysis back to the active carboxylic acid in vivo, thereby affecting the pharmacokinetic profile of the compound. researchgate.net These studies have highlighted a correlation between the permeability of the derivatives and their resulting bioavailability, providing valuable guidance for the design of orally active drug candidates. nih.gov

The table below illustrates the effect of specific modifications on the biological activity of pyridazinone-substituted phenylalanine amides as α4 integrin antagonists. nih.gov

| Modification | Effect on Biological Activity |

| Variation of the arylamide moiety | Demonstrated specific functionality requirements for activity. |

| Esterification of the carboxylic acid | Can lead to improved oral bioavailability (prodrug strategy). |

| Arylation of the pyridazinone ring | Revealed novel structure-activity relationships. |

Computational Approaches in Pyridazin 4 Yl L Alanine Research

Molecular Docking Simulations for Ligand-Protein Interactions

No published studies were found that specifically detail molecular docking simulations performed with Pyridazin-4-yl-L-alanine to investigate its interaction with any protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding

There is no available research describing the use of molecular dynamics simulations to analyze the conformational behavior or binding stability of this compound.

Pharmacophore Modeling and Virtual Screening Applications

Information regarding the development of pharmacophore models based on this compound or its use in virtual screening campaigns is not present in the scientific literature.

Quantum Mechanical Studies for Electronic Structure and Reactivity

No quantum mechanical studies, such as Density Functional Theory (DFT), have been published that focus on elucidating the electronic structure or reactivity profile of this compound.

Advanced Research Directions and Methodological Developments

Strategies for Enhancing Biocatalytic Synthesis Efficiency and Sustainability

The biocatalytic synthesis of non-canonical amino acids (ncAAs) like Pyridazin-4-yl-L-alanine presents a greener alternative to traditional chemical methods. nih.gov However, enhancing the efficiency and sustainability of these enzymatic processes is a continuous research focus. Key strategies involve enzyme engineering, process optimization, and the adoption of novel biocatalytic systems.

Enzyme Engineering and Directed Evolution:

A primary strategy to improve biocatalytic synthesis is the engineering of the enzymes themselves. nih.gov Techniques such as directed evolution and site-directed mutagenesis are employed to enhance enzyme properties, including activity, stability, and substrate specificity for unnatural substrates like the precursors to this compound. nih.gov For instance, enzymes can be tailored to function under a wider range of temperatures, pH levels, and in the presence of organic solvents, which can improve reaction rates and simplify downstream processing. nih.gov Computational modeling can guide these engineering efforts by predicting mutations that would lead to desired functional changes. nih.gov

Whole-Cell Biocatalysis:

Utilizing whole microbial cells as biocatalysts offers several advantages for sustainability and efficiency. This approach can eliminate the need for costly and time-consuming enzyme purification. nih.gov Furthermore, within the cellular environment, cofactors essential for enzymatic activity can be regenerated by the host's metabolism, reducing the need to add expensive cofactors to the reaction medium. nih.gov

Novel Biocatalytic Approaches:

A summary of strategies to enhance biocatalytic synthesis is presented in the table below.

| Strategy | Description | Potential Benefits for this compound Synthesis |

| Enzyme Engineering | Modification of enzyme structure through directed evolution or site-directed mutagenesis. | Increased catalytic activity, enhanced stability in industrial conditions, and improved specificity for pyridazine (B1198779) precursors. |

| Whole-Cell Biocatalysis | Use of entire microbial cells containing the desired enzyme(s). | Reduced cost by eliminating enzyme purification, and in-situ cofactor regeneration. |

| Photobiocatalysis | Utilization of light to energize enzymatic reactions. | Access to novel synthetic pathways and potentially milder reaction conditions. |

| Enzymatic Cascades | Sequential reactions catalyzed by multiple enzymes in a one-pot setup. | Higher overall yields, reduced purification steps, and minimization of inhibitory byproducts. |

Development of Pyridazinyl-L-alanine as Probes for Biochemical Investigations

The unique physicochemical properties of the pyridazine ring make this compound a candidate for development as a biochemical probe. nih.gov The high dipole moment and hydrogen bonding capabilities of the pyridazine moiety could be exploited for sensitive detection of molecular interactions and local environments within biological systems. nih.gov

Fluorescent Probes:

While research on the fluorescent properties of this compound itself is not extensively documented, related pyridazine and imidazopyridazine derivatives have been shown to exhibit fluorescence that is sensitive to the polarity of their environment. acs.orgrsc.org This suggests that this compound could be chemically modified to create fluorescent probes. For example, the incorporation of a fluorophore or the strategic modification of the pyridazine ring could yield a molecule whose fluorescence emission changes upon binding to a target protein or entering a specific cellular compartment. Such probes could be used to study protein folding, ligand binding, and the microenvironment of enzyme active sites.

Vibrational Reporters:

Unnatural amino acids can serve as vibrational probes in infrared (IR) spectroscopy. researchgate.net The introduction of a unique chemical group, such as the pyridazine ring, into a protein can provide a spectroscopic window to study protein dynamics without interference from the rest of the protein's vibrations. The vibrational frequencies of the pyridazine ring are likely to be sensitive to its local environment, including solvent exposure and hydrogen bonding interactions, making it a potential IR probe.

The design of a biochemical probe based on this compound would involve several key steps, as outlined in the table below.

| Probe Development Stage | Key Considerations |

| Probe Design | Selection of a suitable reporter group (e.g., fluorophore) and a linker to attach it to the this compound scaffold. |

| Chemical Synthesis | Development of a synthetic route to produce the probe molecule. nih.gov |

| Spectroscopic Characterization | Evaluation of the probe's photophysical properties, such as absorption and emission spectra, and their sensitivity to environmental changes. |

| Biological Evaluation | Testing the probe's ability to be incorporated into proteins and its performance in detecting specific biological events or environments. |

Exploration of Novel Enzyme Targets and Pathways Modulated by this compound Analogs

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive molecules that interact with a wide range of biological targets. nih.govdrugbank.com This suggests that analogs of this compound could be designed to modulate the activity of various enzymes and biological pathways.

Enzyme Inhibition:

Pyridazine-containing compounds have been identified as inhibitors of several enzyme classes. For example, various pyridazine derivatives have shown inhibitory activity against kinases, which are key regulators of cell signaling pathways. nih.gov Analogs have been developed as inhibitors of BCR-ABL kinase, implicated in chronic myeloid leukemia, and c-Met kinase, a target in cancer therapy. nih.gov Additionally, pyridazine-based molecules have been investigated as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism, and monoamine oxidases, which are targets for the treatment of neurological disorders. nih.govresearchgate.net

Receptor Antagonism:

Beyond intracellular enzymes, pyridazinone-functionalized phenylalanine analogs have been developed as antagonists for integrin receptors, which are involved in cell adhesion and signaling. drexel.edu This highlights the potential for this compound derivatives to modulate cell-surface receptor activity.

The exploration of novel enzyme targets for this compound analogs could be guided by the known biological activities of other pyridazine-containing molecules, as summarized in the table below.

| Enzyme/Receptor Target | Biological Role | Example of Pyridazine-based Modulator |

| BCR-ABL Kinase | Driver of chronic myeloid leukemia. | 4-((Imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl)phenylbenzamide derivatives. nih.gov |

| c-Met Kinase | Involved in cancer cell growth and metastasis. | Pyrazol-4-yl pyridazinone derivatives. |

| Glutaminase 1 (GLS1) | Key enzyme in cancer cell metabolism. | Various pyridazine-containing inhibitors. nih.gov |

| Monoamine Oxidase (MAO) | Involved in neurotransmitter metabolism. | Pyridazinobenzylpiperidine derivatives. researchgate.net |

| α4 Integrin Receptors | Mediate cell adhesion in inflammatory responses. | Pyridazinone-functionalized phenylalanine analogues. drexel.edu |

| Alanine (B10760859) Racemase | Essential for bacterial cell wall synthesis. | A potential target for antibacterial drug design. nih.gov |

Future research in this area will likely involve the synthesis of libraries of this compound analogs and screening them against a wide range of enzyme and receptor targets to identify new modulators of biological pathways.

Q & A

Q. What are the recommended protocols for synthesizing Pyridazin-4-yl-L-alanine with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis methods such as chiral auxiliaries or enantioselective catalysis are recommended. For example, pyridazine derivatives can be synthesized via heterocyclization reactions using hydrazines or diazonium salts under controlled pH and temperature conditions. Precursor purification (e.g., column chromatography) and real-time monitoring (via NMR or chiral HPLC) are critical to ensure stereochemical fidelity .

Q. How should this compound be stored to prevent degradation under laboratory conditions?

Store the compound in an inert atmosphere (argon or nitrogen) at –20°C, using desiccants to minimize hydrolysis. Avoid exposure to light, moisture, and reactive solvents. For short-term use, lyophilized forms in amber vials are stable at 4°C. Regularly validate stability via UV-Vis spectroscopy (e.g., monitoring absorbance at 275 nm for pyridazine derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Use a combination of -NMR and -NMR to confirm backbone structure and substituent positions. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while HPLC with chiral columns assesses enantiomeric purity. FT-IR can identify functional groups like the pyridazine ring and carboxylate moiety .

Advanced Research Questions

Q. How can researchers design controlled experiments to assess this compound’s role in enzyme inhibition studies?

Structure experiments with:

- Independent variable : Concentration of this compound.

- Dependent variable : Enzyme activity (e.g., measured via spectrophotometric assays). Include positive controls (known inhibitors) and negative controls (vehicle-only). Use Michaelis-Menten kinetics to determine values and validate specificity via competitive binding assays. Pyridazine derivatives have been used to study HCV NS5B polymerase inhibition, providing a methodological template .

Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound across different model systems?

Apply orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to cross-validate results. Replicate experiments under standardized conditions (pH, temperature, cofactors). Use meta-analysis to identify confounding variables (e.g., cell-line-specific metabolic pathways). Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses to address discrepancies .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -Pyridazin-4-yl-L-alanine) enhances sensitivity and specificity. Prior derivatization (e.g., with dansyl chloride) improves ionization efficiency. Validate recovery rates using spike-and-recovery experiments in relevant matrices (e.g., serum, cell lysates) .

Q. How should researchers formulate testable hypotheses when investigating this compound’s metabolic stability?

Frame hypotheses using the PICO framework:

- Population : Specific enzymes (e.g., serum peptidases).

- Intervention : Incubation with this compound.

- Comparison : Stability vs. native L-alanine or phosphohistidine analogues.

- Outcome : Half-life quantification via LC-MS. Compare with stable analogues (e.g., 4-phosphopyrazol-2-ylalanine) to identify structural determinants of stability .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.